

# 2-ethoxypyridine-4-methanol SMILES code

**Author:** BenchChem Technical Support Team. **Date:** March 2026

## Compound of Interest

Compound Name: (2-Ethoxypyridin-4-yl)methanol

CAS No.: 153928-58-6

Cat. No.: B3105570

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An In-Depth Technical Guide: 2-Ethoxypyridine-4-Methanol in Advanced Drug Discovery

## Executive Summary

The compound 2-ethoxypyridine-4-methanol is a highly versatile pyridine derivative that serves as a critical intermediate in modern pharmaceutical synthesis. Characterized by its unique substitution pattern—an ethoxy ether at the C2 position and a hydroxymethyl group at the C4 position—it provides a dual-functional scaffold for developing advanced therapeutics. This whitepaper explores its cheminformatics, its mechanistic role in synthesizing kinase and angiogenesis inhibitors, and provides a field-proven, self-validating protocol for its synthesis[1][2].

## Molecular Architecture & Cheminformatics

The structural logic of 2-ethoxypyridine-4-methanol is defined by its SMILES code:

CCOc1cc(CO)ccn1 (canonical) or OCC1=CC(OCC)=NC=C1 (Kekule).

From a drug design perspective, every functional group on this scaffold serves a deliberate purpose:

- **The Pyridine Core:** Provides a basic nitrogen that can participate in hydrogen bonding with target protein backbones (e.g., kinase hinge regions).
- **C2-Ethoxy Group (CCO-):** Introduces lipophilicity and steric bulk. This ether linkage is relatively stable under physiological conditions and helps modulate the compound's LogP,

enhancing cellular permeability.

- C4-Hydroxymethyl Group (-CO): Acts as the primary synthetic handle. The primary alcohol can be readily converted into a leaving group (such as a mesylate, tosylate, or halide) to facilitate nucleophilic substitution, enabling the attachment of complex pharmacophores like 4-pyridylalkylthio groups[2].

## Quantitative Physicochemical Profile

The following table summarizes the core cheminformatic data critical for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) modeling[1]:

Property	Value
Chemical Name	2-Ethoxypyridine-4-methanol
CAS Number	153928-58-6
SMILES	<chem>CCOc1cc(CO)ccn1</chem>
Molecular Formula	C8H11NO2
Molecular Weight	153.18 g/mol
Topological Polar Surface Area (TPSA)	42.35 Å <sup>2</sup>
LogP (Octanol/Water Partition)	0.9726
Hydrogen Bond Donors	1 (Hydroxyl group)
Hydrogen Bond Acceptors	3 (Pyridine N, Ether O, Hydroxyl O)
Rotatable Bonds	3

## Mechanistic Role in Drug Design

2-ethoxypyridine-4-methanol is predominantly utilized to synthesize two major classes of therapeutic agents:

### A. IGF-1R Kinase Inhibitors

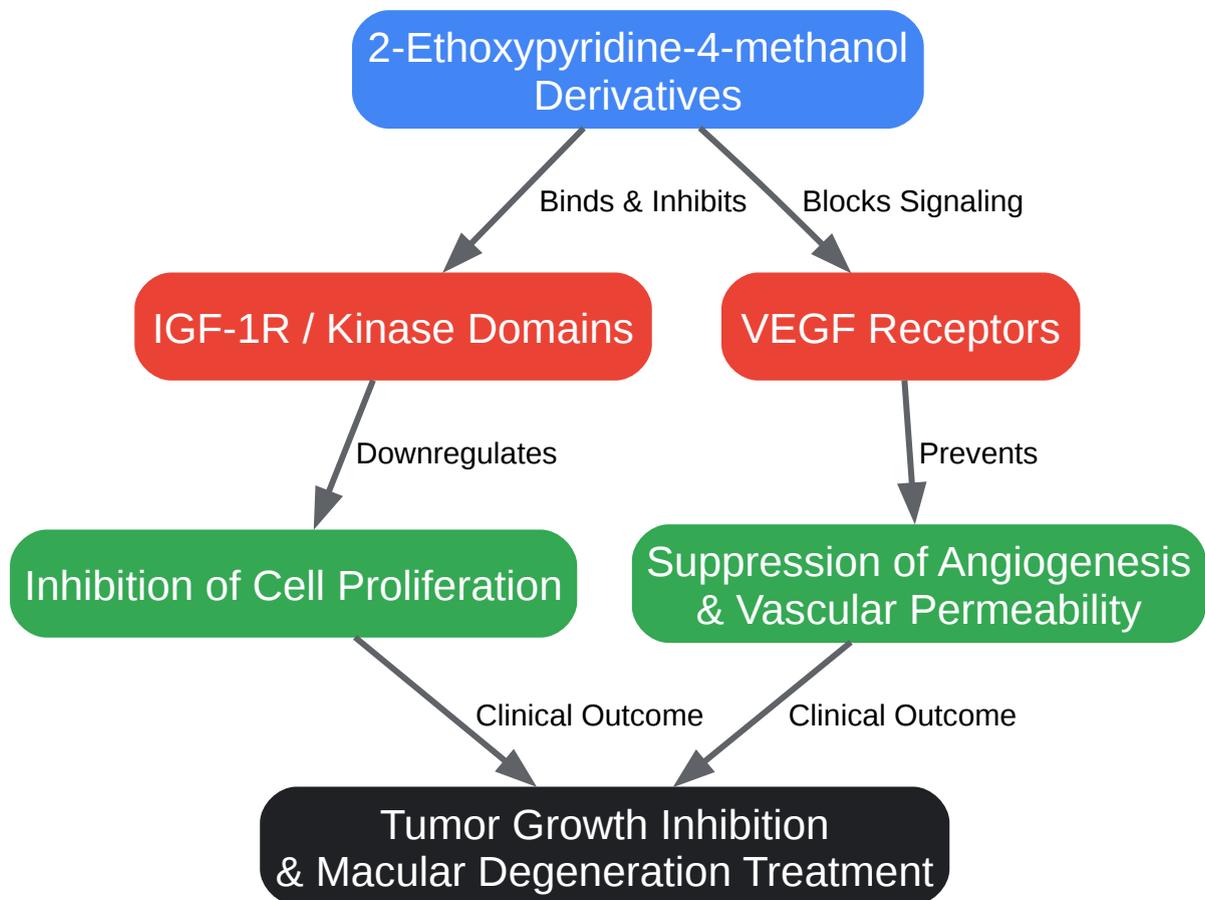
The compound is a foundational building block for synthesizing novel cyclic urea derivatives[3]. These derivatives act as Insulin-like Growth Factor 1 Receptor (IGF-1R) inhibitors.

- Causality of Action: Unlike traditional ATP-competitive inhibitors, these cyclic ureas exhibit non-competitive, slow-binding kinetics. This slow off-rate provides an extended pharmacodynamic effect and exquisite selectivity against solid tumors, minimizing off-target kinase toxicity[3].

## B. Angiogenesis and VEGF Modulators

By converting the C4-methanol into a thioether linkage, researchers generate compounds featuring a 4-pyridylalkylthio group[2].

- Causality of Action: These derivatives are potent suppressors of Vascular Endothelial Growth Factor (VEGF) signaling. By blocking VEGF, they inhibit the formation of new vascular networks (angiogenesis) and reduce vascular permeability. This mechanism is directly applied in targeted therapies for cancers, age-related macular degeneration (AMD), and diabetic retinopathy[2].



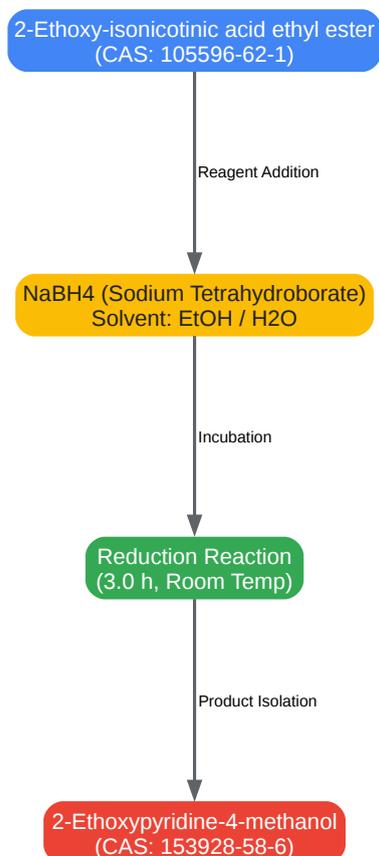
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Pharmacological logic of 2-ethoxypyridine-4-methanol derivatives in kinase and VEGF inhibition.

## Synthetic Methodologies & Experimental Protocols

The most robust and scalable method for synthesizing 2-ethoxypyridine-4-methanol is the reduction of [1](#) using Sodium Tetrahydroborate ( $\text{NaBH}_4$ )[\[1\]](#).

While  $\text{NaBH}_4$  is typically considered too mild to reduce standard aliphatic esters, the electron-withdrawing nature of the pyridine ring activates the C4-ester, making it highly susceptible to hydride attack.



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Workflow for the reduction of 2-ethoxy-isonicotinic acid ethyl ester to 2-ethoxypyridine-4-methanol.

## Step-by-Step Self-Validating Protocol

- Solvent Preparation & Solubilization: Dissolve 1.0 equivalent of 2-ethoxy-isonicotinic acid ethyl ester in a co-solvent system of Ethanol and Water (typically a 4:1 ratio).
  - Causality: Ethanol fully solubilizes the organic ester. Water is critical here; it stabilizes the borohydride transition states and acts as a protic source to quench the resulting alkoxide intermediate, driving the equilibrium forward[1].
- Controlled Hydride Addition: Cool the reaction vessel to 0°C using an ice bath. Slowly add 2.5 to 3.0 equivalents of NaBH<sub>4</sub> in small portions.
  - Self-Validation Check: The addition will cause effervescence (hydrogen gas evolution). The cessation of vigorous bubbling after complete addition indicates that the initial reactive hydrolysis of the borohydride has stabilized.
- Reaction Incubation: Remove the ice bath and allow the mixture to stir at room temperature for exactly 3.0 hours[1].
  - Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) under 254 nm UV light. The starting ester will appear as a higher R<sub>f</sub> spot, while the highly polar 2-ethoxypyridine-4-methanol will appear significantly lower. The reaction is complete when the upper spot completely disappears.
- Quenching & Extraction: Carefully quench the reaction by adding saturated aqueous NH<sub>4</sub>Cl until the pH is neutral. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
  - Causality: NH<sub>4</sub>Cl safely neutralizes unreacted NaBH<sub>4</sub> without overly acidifying the solution, which could otherwise protonate the pyridine nitrogen and drag the product back into the aqueous phase.
- Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure to yield the product as a yellow oil[2].

## Analytical Validation & Quality Control

To ensure the structural integrity of the synthesized 2-ethoxypyridine-4-methanol, Nuclear Magnetic Resonance (NMR) spectroscopy is required. Based on established patent literature for 4-pyridylalkylthio derivatives, the  $^1\text{H}$ -NMR profile in  $\text{CDCl}_3$  confirms the successful reduction of the ester to the alcohol while preserving the ethoxy group[2].

$^1\text{H}$ -NMR (400 MHz,  $\text{CDCl}_3$ ) Reference Peaks:

- $\delta$  1.39 (t,  $J = 7.1$  Hz, 3H): The methyl protons of the C2-ethoxy group.
- $\delta$  2.32 (br s, 1H): The hydroxyl proton (-OH) of the newly formed methanol group. (Note: Broad singlets are characteristic of exchangeable protons).
- $\delta$  4.34 (q,  $J = 7.1$  Hz, 2H): The methylene protons of the C2-ethoxy group, split into a quartet by the adjacent methyl group.
- $\delta$  4.67 (s, 2H): The methylene protons of the C4-methanol group. The singlet confirms the successful reduction of the ester carbonyl[2].
- $\delta$  6.73 (dd,  $J = 1.5, 1.0$  Hz, 1H) &  $\delta$  6.82 (dd,  $J = 5.4, 1.0$  Hz, 1H): The aromatic protons of the pyridine ring[2].

## References

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- To cite this document: BenchChem. [2-ethoxypyridine-4-methanol SMILES code]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3105570#2-ethoxypyridine-4-methanol-smiles-code\]](https://www.benchchem.com/product/b3105570#2-ethoxypyridine-4-methanol-smiles-code)

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